molecular formula C16H12Cl2FNO3 B12340998 (4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate

(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate

Cat. No.: B12340998
M. Wt: 356.2 g/mol
InChI Key: PITILSOIRMQQHL-AWQFTUOYSA-N
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Description

(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate typically involves the reaction of 4-fluorophenylacetic acid with 2,6-dichlorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-dichlorophenyl)(4-fluorophenyl)methanone
  • Methanone, (2,6-difluorophenyl)(4-fluorophenyl)-

Uniqueness

(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate is unique due to its specific combination of fluorine and chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H12Cl2FNO3

Molecular Weight

356.2 g/mol

IUPAC Name

(4-fluorophenyl) (3E)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate

InChI

InChI=1S/C16H12Cl2FNO3/c17-14-2-1-3-15(18)13(14)10-22-20-9-8-16(21)23-12-6-4-11(19)5-7-12/h1-7,9H,8,10H2/b20-9+

InChI Key

PITILSOIRMQQHL-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/CC(=O)OC2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)OC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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